N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-6-9(2)7-3-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWGIIUYHHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094936-78-3 | |
| Record name | N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
Introduction: Unveiling a Versatile Chemical Scaffold
This compound, a diamine featuring a unique cyclopropyl moiety, represents a class of molecules with significant potential in medicinal chemistry and materials science. The presence of two basic nitrogen centers—one secondary and one tertiary—combined with the strained, lipophilic cyclopropane ring, imparts a distinct set of physicochemical characteristics. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in a biological system, guiding its application in drug discovery, and optimizing its synthesis and formulation.[1][2]
In the realm of drug development, properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] A molecule's pKa influences its charge state at physiological pH, which in turn governs its ability to cross cell membranes and interact with protein targets.[2] Lipophilicity, quantified by logP, dictates the partitioning behavior between aqueous and lipid environments, affecting everything from oral absorption to blood-brain barrier penetration.[4] Finally, adequate aqueous solubility is a prerequisite for administration and achieving therapeutic concentrations in the body.[5][6]
Core Physicochemical Profile
The fundamental physicochemical properties of a molecule provide a quantitative snapshot of its identity and potential behavior. The following table summarizes the key computed and estimated properties for this compound.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| IUPAC Name | N'-cyclopropyl-N,N'-dimethylethane-1,2-diamine | Unambiguous chemical identification. |
| Molecular Formula | C₇H₁₆N₂ | Defines the elemental composition.[7] |
| Molecular Weight | 128.22 g/mol | Influences diffusion rates and membrane permeability. |
| XlogP | 0.4 | Indicates relatively balanced hydrophilic-lipophilic character, suggesting potential for good solubility and membrane permeability.[4][7] |
| pKa₁ (Secondary Amine) | ~10.5 - 11.0 | The more basic nitrogen, likely to be protonated at physiological pH (7.4), creating a cationic center for target interactions.[2] |
| pKa₂ (Tertiary Amine) | ~9.5 - 10.0 | The less basic nitrogen; its protonation state is also pH-dependent and contributes to the overall charge and solubility profile.[2][8] |
| Aqueous Solubility | pH-dependent | Crucial for bioavailability and formulation; as a basic compound, solubility is expected to be higher at lower pH.[5] |
| Hydrogen Bond Donors | 1 | The secondary amine can donate a hydrogen bond, influencing interactions with biological targets and water. |
| Hydrogen Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds, contributing to aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 15.25 Ų (estimated) | Low TPSA suggests good potential for passive membrane permeability, including crossing the blood-brain barrier. |
Deep Dive into Key Properties and Their Determination
Basicity (pKa): The Twin Pillars of Interaction
This compound possesses two basic nitrogen atoms, making it a dibasic compound. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form. For amines, this protonated form is a conjugate acid (R₃NH⁺).[8] The distinct electronic environments of the secondary and tertiary amines result in two separate pKa values.
-
Causality in Basicity: Generally, aliphatic secondary amines are slightly more basic than tertiary amines in aqueous solution. This is due to a combination of inductive effects (alkyl groups are electron-donating, stabilizing the positive charge of the conjugate acid) and solvation effects (the protonated secondary amine has more hydrogen atoms to form stabilizing hydrogen bonds with water compared to a protonated tertiary amine). Therefore, the secondary amine is predicted to have the higher pKa value.
This method is a gold standard for pKa determination, relying on the measurement of pH as a function of the volume of a titrant (an acid) added to a solution of the compound.[9][10]
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a fixed volume (e.g., 50.0 mL) of deionized, CO₂-free water or a suitable co-solvent system if solubility is limited.
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[10]
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Using a calibrated burette or an automated titrator, add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). This will generate a titration curve with two distinct inflection points, corresponding to the neutralization of the two amine groups.
-
To precisely locate the equivalence points, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot indicate the equivalence volumes (Vₑ₁ and Vₑ₂).
-
The pKa values are determined from the pH at the half-equivalence points (Vₑ₁/2 and (Vₑ₁ + Vₑ₂)/2). At these points, the concentrations of the amine and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Lipophilicity (logP): The Balance of Water and Fat
Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous buffer at equilibrium.[4][11]
LogP = log₁₀ ([Compound]organic / [Compound]aqueous)
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] The predicted XlogP of 0.4 for this compound suggests it is slightly more lipophilic than hydrophilic but overall well-balanced, a favorable characteristic in early drug discovery.
This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase. It is considered the most accurate method when performed correctly.[4][12]
Workflow for logP Determination
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Structural elucidation of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine using NMR and mass spectrometry
A Comprehensive Guide to the Structural Elucidation of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
Abstract
The unambiguous determination of molecular structure is the bedrock of chemical research and drug development. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of this compound, a polyamine featuring a unique combination of secondary and tertiary amine functionalities, N-methyl groups, and a strained cyclopropyl ring. We will navigate a multi-technique analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, demonstrating how a logical, self-validating sequence of analyses provides irrefutable structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced spectroscopic techniques to complex small molecules.
The Analytical Challenge: Deconstructing the Molecule
This compound (Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.1314 g/mol ) presents several interesting challenges for structural analysis. Its key features include:
-
A tertiary amine linked to a cyclopropyl group and an N-methyl group.
-
A secondary amine with its own N-methyl group.
-
An ethylene bridge connecting the two nitrogen centers.
-
A strained cyclopropyl ring , which exhibits unique NMR spectral characteristics.[1]
Our objective is to confirm the precise connectivity of these fragments. This requires a workflow that not only identifies the constituent parts but also definitively establishes the bonds between them.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: The First Piece of the Puzzle
Mass spectrometry is the ideal starting point, as it provides the molecular weight and elemental composition, fundamentally constraining the possible structure. For a polar, basic compound like a polyamine, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes in-source fragmentation and readily produces protonated molecular ions ([M+H]⁺).[2][3][4]
High-Resolution Mass Spectrometry (HRMS)
An ESI-Time-of-Flight (TOF) or ESI-Orbitrap instrument would provide a high-resolution mass measurement of the molecular ion.
-
Expected Observation: A prominent ion at m/z 129.1386, corresponding to the [M+H]⁺ adduct (C₇H₁₇N₂⁺).
-
The Nitrogen Rule: The neutral molecule has an even molecular weight (128.13) and contains an even number of nitrogen atoms (two), which is consistent with the nitrogen rule of mass spectrometry.[5][6]
Tandem Mass Spectrometry (MS/MS)
Collision-Induced Dissociation (CID) of the parent ion (m/z 129.1386) reveals the molecule's fragmentation pathways. For amines, the dominant fragmentation mechanism is alpha-cleavage , where a C-C bond adjacent to the nitrogen is broken, yielding a stable, resonance-stabilized iminium cation.[7][8][9]
Key Predicted Fragmentation Pathways:
-
Cleavage adjacent to the tertiary amine:
-
Loss of an ethyl radical from the ethylene bridge leads to a fragment at m/z 100.1124 (C₆H₁₄N⁺).
-
Cleavage of the cyclopropyl ring bond results in a stable iminium ion at m/z 86.0964 (C₅H₁₂N⁺). This is often a highly favorable pathway.
-
-
Cleavage adjacent to the secondary amine:
-
Loss of the N-cyclopropyl-N-methylethyl radical generates a fragment at m/z 44.0500 (C₂H₆N⁺).
-
| Predicted Fragment (m/z) | Formula | Origin |
| 129.1386 | C₇H₁₇N₂⁺ | [M+H]⁺ (Parent Ion) |
| 100.1124 | C₆H₁₄N⁺ | α-cleavage at the tertiary amine |
| 86.0964 | C₅H₁₂N⁺ | α-cleavage at the tertiary amine (cyclopropyl side) |
| 44.0500 | C₂H₆N⁺ | α-cleavage at the secondary amine |
NMR Spectroscopy: Building the Molecular Scaffold
With the molecular formula confirmed, we turn to NMR spectroscopy to map the carbon-hydrogen framework and establish connectivity.
One-Dimensional (1D) NMR Analysis
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides the first detailed look at the proton environments.
-
N-Methyl Protons: Two distinct singlets are expected, corresponding to the two N-CH₃ groups. Protons on N-methyl groups typically resonate in the 2.2-2.6 ppm range.[5][10]
-
Ethylene Bridge Protons: The -CH₂-CH₂- protons will appear as complex multiplets, likely in the 2.5-3.0 ppm region, deshielded by the adjacent nitrogen atoms.[11]
-
Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded and will appear as complex multiplets in the upfield region, typically between 0.2 and 1.0 ppm.[1][12] The methine proton (CH) will be further downfield than the methylene (CH₂) protons.
-
N-H Proton: The secondary amine proton will appear as a broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O shake experiment, where the peak disappears upon exchange with deuterium.[7]
¹³C NMR and DEPT: Carbon Skeleton Mapping
The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, we expect to see 7 distinct carbon signals. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are critical for assigning the multiplicity of each carbon signal.[13][14][15]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.[16][17]
| Carbon Type | Expected No. of Signals | DEPT-90 Appearance | DEPT-135 Appearance | Approximate Chemical Shift (ppm) |
| N-C H₃ | 2 | None | Positive | 35-45 |
| N-C H₂- | 2 | None | Negative | 45-55 |
| Cyclopropyl C H | 1 | Positive | Positive | 15-25 |
| Cyclopropyl C H₂ | 1 | None | Negative | 5-15 |
Two-Dimensional (2D) NMR Analysis: Connecting the Pieces
2D NMR is the definitive tool for assembling the fragments identified in 1D NMR into the final structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations:
-
Between the protons within the ethylene bridge (-CH₂-CH₂-).
-
Among all the protons on the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.[18] This allows for the unambiguous assignment of every CH, CH₂, and CH₃ group identified in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[19][20][21] This is crucial for connecting the molecular fragments across the non-protonated nitrogen atoms.
Caption: Key 2- and 3-bond HMBC correlations.
Crucial HMBC Correlations for Structural Confirmation:
-
H¹ (N¹-CH₃) → C⁵: Correlation from the secondary amine's methyl protons to the adjacent methylene carbon of the ethylene bridge.
-
H² (N⁹-CH₃) → C⁶: Correlation from the tertiary amine's methyl protons to its adjacent methylene carbon.
-
H² (N⁹-CH₃) → C⁷: Correlation from the tertiary amine's methyl protons to the methine carbon of the cyclopropyl ring.
-
H⁷ (Cyclopropyl CH) → C²: Correlation from the cyclopropyl methine proton back to the tertiary amine's methyl carbon.
-
H⁵/H⁶ (Ethylene) → C¹/C²: Correlations from the ethylene bridge protons to both N-methyl carbons, confirming the bridge connects the two nitrogen centers.
The successful observation of this network of HMBC correlations provides definitive, irrefutable proof of the proposed structure, linking all fragments in a self-validating manner.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Concentration: Accurately weigh 10-20 mg of the analyte.[22][23]
-
Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6 mL of the chosen deuterated solvent.[24][25]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[26]
-
D₂O Shake (for N-H identification): After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, cap, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum to observe the disappearance of the N-H signal.[7]
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Operate in positive ion mode.[3]
-
Full Scan MS: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 129.14) as the precursor, applying collision energy (typically 10-40 eV), and acquiring the spectrum of the resulting fragment ions.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergistic power of modern analytical techniques. High-resolution mass spectrometry provides the foundational data of molecular formula and key fragmentation clues. A full suite of 1D and 2D NMR experiments, culminating in the long-range correlations observed in the HMBC spectrum, then builds upon this foundation to assemble the complete, unambiguous molecular architecture. This logical, multi-pronged approach ensures the highest degree of scientific integrity and confidence in the final structural assignment.
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Predictive Reactivity Modeling of Cyclopropylamine Moieties: A Quantum Mechanical Approach to Mitigating Metabolic Risk in Drug Development
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylamine moiety is a valuable structural component in modern medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties.[1][2] However, its inherent ring strain and the reactivity of the adjacent amine group present significant challenges, primarily related to metabolic instability and the formation of reactive metabolites.[1][2][3] This guide provides a comprehensive framework for leveraging quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), to predict and understand the reactivity of cyclopropylamine-containing compounds. By modeling reaction pathways and calculating activation energies, researchers can proactively identify metabolic liabilities, guide chemical modifications, and ultimately design safer, more stable drug candidates. We present detailed computational protocols for conformational analysis, transition state searching, and the investigation of key ring-opening mechanisms, offering a practical roadmap for integrating predictive QM modeling into the drug discovery workflow.
Introduction: The Double-Edged Sword of the Cyclopropylamine Moiety
The cyclopropyl group is frequently employed in drug design as a bioisostere for isopropyl or other bulky aliphatic groups to enhance metabolic stability and constrain molecular conformation.[1] The combination of the strained three-membered ring and the nucleophilic amino group creates a unique electronic environment.[4] This environment can be highly beneficial, imparting desirable pharmacokinetic properties and enabling strong interactions with biological targets.[4]
However, these same features make cyclopropylamines susceptible to specific metabolic pathways that can be detrimental. The high C-H bond dissociation energy of the cyclopropane ring generally reduces susceptibility to standard oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Yet, when attached to a nitrogen atom, the moiety becomes a structural alert. Both monoamine oxidase (MAO) and CYP450 enzymes can oxidize cyclopropylamines, leading to ring-opening and the formation of highly reactive intermediates that can covalently bind to hepatic proteins, a mechanism implicated in drug-induced hepatotoxicity.[1][2][3] The case of the antibiotic trovafloxacin, which was withdrawn from the market due to liver toxicity believed to be caused by its cyclopropylamine group, serves as a stark reminder of these risks.[1][2]
The Role of Quantum Mechanics in Predicting Reactivity
Proactively assessing the metabolic fate of drug candidates is a cornerstone of modern drug discovery. Quantum mechanics provides a powerful lens to study chemical reactivity at the electronic level, moving beyond qualitative rules to provide quantitative predictions.[5][6] By solving approximations of the Schrödinger equation, QM methods can calculate the potential energy surface of a reaction, allowing for the determination of activation energies (Ea) that govern reaction rates.[5]
For cyclopropylamine reactivity, QM calculations, especially Density Functional Theory (DFT), are invaluable for several reasons:
-
Mechanism Elucidation: They can distinguish between competing reaction pathways, such as direct hydrogen abstraction versus single-electron transfer (SET) mechanisms.[1][7]
-
Quantitative Prediction: They can calculate the energy barriers for these pathways. A lower activation energy suggests a more kinetically favorable, and therefore more likely, metabolic route.[8]
-
Structural Insight: They provide precise three-dimensional structures of fleeting intermediates and transition states, which are often impossible to characterize experimentally.
By integrating these computational insights, medicinal chemists can make informed decisions to mitigate metabolic risk, for instance, by introducing blocking groups or altering the electronic properties of the molecule to disfavor problematic pathways.
Core Computational Protocols for Reactivity Assessment
A robust computational assessment of cyclopropylamine reactivity involves a multi-step process. The goal is to identify the most likely reaction pathways by calculating and comparing their activation energies.
Workflow Overview
The general workflow for a computational reactivity study is a systematic process of identifying the lowest energy structures and the energetic barriers between them.
Caption: General workflow for a QM reactivity study.
Protocol 1: Foundational Conformational Analysis
The reactivity of a molecule is highly dependent on its three-dimensional structure. Therefore, the first step is always to identify the most stable conformer(s) in the gas phase or a simulated solvent environment.[9] For cyclopropylamine, this often involves exploring the rotational barrier of the C-N bond and the inversion of the nitrogen atom.[10][11][12]
Methodology:
-
Initial Search: Generate a diverse set of initial conformations using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB).
-
Geometry Optimization: Take the lowest-energy conformers from the initial search and perform a full geometry optimization using a reliable DFT method. A common and effective choice is the B3LYP functional with an empirical dispersion correction (e.g., B3LYP-D3) and a Pople-style basis set like 6-31G(d).[7][13]
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE), which should be included for accurate energy comparisons.
-
Selection: The structure with the lowest electronic energy (plus ZPVE) is the ground-state conformer and will serve as the "Reactant" state for subsequent reactivity studies.
Protocol 2: Calculating Activation Energy for Metabolic Oxidation
The primary concern with cyclopropylamines is oxidation leading to reactive species. One major pathway is CYP450-mediated oxidation at the carbon adjacent to the amine, which can lead to ring cleavage.[1] Calculating the activation energy for this process provides a quantitative measure of its likelihood.
Methodology:
-
Define States:
-
Reactant (R): The optimized ground-state conformer of the drug candidate. For a CYP-mediated reaction, the active oxidant (often modeled as Compound I) must also be included, creating a reactant complex. However, ligand-based calculations focusing on bond dissociation energies or hydrogen abstraction barriers are also common and computationally less expensive.[14]
-
Product (P): The structure after the metabolic transformation (e.g., hydroxylation at the α-carbon). This must also be fully optimized.
-
Transition State (TS): The high-energy structure that connects the reactant and product.
-
-
Locate the Transition State:
-
This is the most challenging step. Methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) can be used to generate an initial guess for the TS structure.
-
Refine the TS guess using an optimization algorithm designed for finding saddle points, such as the Berny algorithm. The Opt=(TS, CalcFC, NoEigentest) keyword is commonly used in Gaussian software.
-
-
Verify the Transition State:
-
Perform a frequency calculation on the optimized TS structure. A true first-order transition state will have exactly one imaginary frequency .[15]
-
The vibrational mode corresponding to this imaginary frequency should be visually inspected to ensure it represents the bond-breaking/forming process of the reaction (e.g., the C-H bond breaking and the O-H bond forming).
-
-
Calculate the Activation Energy (Ea):
-
To improve accuracy, perform single-point energy calculations on the optimized R, P, and TS geometries using a higher level of theory (a more accurate functional and a larger basis set, e.g., M06-2X/6-311++G(d,p)).[16]
-
The activation energy is the difference in energy between the transition state and the reactant:
-
Ea = E(TS) - E(Reactant)
-
-
Include ZPVE corrections for a more accurate barrier height (ΔG‡).
-
Key Reactive Pathways and Their Investigation
Two primary mechanisms are proposed for the bioactivation of cyclopropylamines.[1] QM calculations can be used to model both and determine which is more favorable for a given molecule.
Caption: Key bioactivation pathways of cyclopropylamine.
Mechanism 1: Single Electron Transfer (SET) and Ring Opening
In this pathway, the nitrogen lone pair gives up an electron to an oxidized CYP enzyme, forming a radical cation. This intermediate can then undergo rapid, low-barrier ring-opening to form a more stable radical, which ultimately leads to a reactive iminium species.[1] DFT calculations show that an amino substituent can drastically reduce the kinetic barrier for this ring-opening.[17]
-
Computational Approach: Model the radical cation of the drug. Perform a relaxed potential energy surface scan by incrementally lengthening one of the C-C bonds of the cyclopropane ring to find the transition state for ring-opening. The barrier for this step is often very low.
Mechanism 2: Direct Carbon Hydroxylation
This pathway involves the direct abstraction of a hydrogen atom from the cyclopropane carbon adjacent to the amine, followed by oxygen rebound to form a hydroxylated intermediate.[1] This intermediate can then dehydrate and rearrange to form a reactive α,β-unsaturated aldehyde or imine.[3]
-
Computational Approach: Use the methodology described in Protocol 2 to calculate the activation energy for the initial C-H abstraction/hydroxylation step.
By comparing the activation energies for the rate-limiting steps of both pathways (initial electron transfer vs. hydrogen abstraction), a researcher can predict which mechanism is more likely to be operative.
Data Interpretation and Application in Drug Design
The output of these calculations is a set of energies that must be translated into actionable chemical intelligence.
| Metabolic Pathway | Hypothetical Reactant Energy (Hartree) | Hypothetical TS Energy (Hartree) | Calculated Ea (kcal/mol) | Implication for Drug Design |
| SET-Initiated Ring Opening | -550.1234 | -550.0984 | 15.7 | Kinetically favorable. High risk of reactive metabolite formation via this pathway. |
| Direct α-Carbon Hydroxylation | -550.1234 | -550.0834 | 25.1 | Higher barrier; less competitive than the SET pathway but still potentially accessible. |
| Oxidation at remote C-H | -550.1234 | -550.0734 | 31.4 | Kinetically unfavorable. This position is likely to be metabolically stable. |
Interpreting the Table:
-
Activation Energy (Ea): This is the key metric. Lower values indicate faster reaction rates. A difference of just a few kcal/mol can correspond to orders of magnitude difference in reaction speed. In this hypothetical example, the SET pathway (Ea = 15.7 kcal/mol) is significantly more favorable than direct hydroxylation.
-
Actionable Insights: The low barrier for the SET pathway identifies the cyclopropylamine moiety as a significant metabolic liability. A medicinal chemist could use this information to:
-
Introduce Electron-Withdrawing Groups: Add substituents near the amine to decrease its electron density (basicity), making the initial single-electron transfer less favorable and thus increasing the activation energy for the SET pathway.
-
Steric Hindrance: Introduce bulky groups that block the CYP active site from accessing the cyclopropylamine moiety.
-
Bioisosteric Replacement: If the liability cannot be mitigated, consider replacing the cyclopropylamine with a different group that serves the same structural role but has a better metabolic profile.[18]
-
Conclusion
The cyclopropylamine group, while advantageous in many aspects of drug design, carries an inherent risk of metabolic bioactivation. Waiting for experimental ADME data to reveal these liabilities can lead to costly late-stage failures. Quantum mechanical calculations provide a robust, predictive tool to assess this risk in silico. By systematically modeling reaction mechanisms and quantifying their activation energies, research teams can gain deep mechanistic insights, prioritize compounds with lower metabolic risk, and rationally guide the design of safer and more effective medicines. The integration of these computational protocols represents a critical step towards a more predictive and efficient drug discovery paradigm.
References
- Biosynthesis and Metabolism of Cyclopropane Rings in N
- Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library.
- The gas-phase pyrolysis of cyclopropylamine: Quantum chemical characterisation of the intermediates involved. Repositorio Institucional CONICET Digital.
-
Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. ResearchGate. [Link]
- The gas-phase pyrolysis of cyclopropylamine.
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PMC. [Link]
- Computational approaches to predict drug metabolism.
- Computational Approaches for Screening Drugs for Bioactivation, Reactive Metabolite Formation, and Toxicity. Washington University in St. Louis Scholarly Repository.
-
Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. [Link]
-
Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). [Link]
- Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
- The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations.
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
-
How to calculate the activation energy for any chemical reaction. Quora. [Link]
-
Integrating Computational Tools in Modern Medicinal Chemistry Research. Medium. [Link]
-
Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. PubMed. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
- Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2.
-
Determining Activation Energy. University of California, Davis. [Link]
- Vibrational spectra and conformations of cyclopropylamine.
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
-
2.2: Day 2 Procedure - Determination of the Activation Energy. Chemistry LibreTexts. [Link]
-
Predicting Feasible Organic Reaction Pathways Using Heuristically Aided Quantum Chemistry. ChemRxiv. [Link]
-
Reactivity prediction through quantum chemical calculations. ScienceOpen. [Link]
- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
- Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule.
-
Nitrogen inversion in cyclic amines and the bicyclic effect. PubMed. [Link]
-
Quantum chemistry-augmented neural networks for reactivity prediction: Performance, generalizability, and explainability. DSpace@MIT. [Link]
-
Measuring Activation Energy with Arrhenius Equation Adjustments. Patsnap Eureka. [Link]
-
Activation Energy. University of California, Davis. [Link]
-
Chemical reactivity prediction: current methods and different application areas. PubMed. [Link]
-
Conformational Searching with Quantum Mechanics. PubMed. [Link]
-
DFT calculations for ring-opening of different cyclopropyl radicals. ResearchGate. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Connect. [Link]
- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity.
-
Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. MDPI. [Link]
-
Efficient molecular conformation generation with quantum-inspired algorithm. arXiv.org. [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]
-
The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues. La Trobe University. [Link]
-
DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. PMC. [Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Chemical Reactivity Prediction: Current Methods and Different Application Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 14. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Evaluation of Novel Cyclopropylamine-Based Therapeutics
Executive Summary & Chemical Logic
The cyclopropylamine (CPA) moiety is a privileged pharmacophore in modern medicinal chemistry, featured in therapeutics ranging from neuropsychiatric drugs (Tranylcypromine) to anti-platelet agents (Ticagrelor) and epigenetic modulators (LSD1 inhibitors like Iadademstat).
The CPA Paradox: The CPA ring offers unique conformational rigidity and metabolic stability compared to isopropyl or ethyl groups. However, it acts as a "double-edged sword." Upon oxidation by flavin-dependent enzymes (MAO, LSD1) or cytochrome P450s, the CPA ring can undergo single-electron transfer (SET), leading to ring opening. This generates a reactive radical intermediate that forms a covalent adduct with the enzyme's cofactor (FAD or Heme).
-
Therapeutic Goal: Exploit this mechanism for targeted covalent inhibition (e.g., LSD1 inhibition in AML).
-
Safety Risk: Inadvertent suicide inhibition of hepatic CYPs, leading to severe Drug-Drug Interactions (DDIs).
This guide outlines the critical in vivo workflows required to de-risk CPA candidates, focusing on distinguishing therapeutic efficacy from metabolic toxicity.
Pharmacokinetic Profiling: BBB Penetration & Stability
For CPA-based CNS targets (e.g., KDM1A/LSD1 in neurodegeneration or glioblastoma), verifying Blood-Brain Barrier (BBB) penetration is the first "Go/No-Go" gate. CPAs are often basic; their brain uptake can be limited by P-gp efflux.
Protocol A: Cassette Dosing for Brain/Plasma Distribution ( )
Objective: Determine the unbound brain-to-plasma partition coefficient (
Experimental Design:
-
Species: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Compounds: Test CPA compound + 1 Reference (e.g., Tranylcypromine).
-
Dosing: Intravenous (IV) bolus at 1 mg/kg (formulated in 5% DMSO / 10% Solutol HS15 / Saline).
Workflow:
-
Administration: Dose animals via tail vein.
-
Sampling: Collect blood (cardiac puncture) and whole brain at 0.25, 0.5, 1, and 4 hours post-dose.
-
Perfusion: CRITICAL STEP. Transcardial perfusion with saline is mandatory to remove intravascular blood from brain capillaries, preventing false positives.
-
Bioanalysis: Homogenize brain tissue in PBS (1:3 ratio). Quantify via LC-MS/MS.
-
Equilibrium Dialysis: Determine fraction unbound in plasma (
) and brain homogenate ( ) in vitro to calculate free drug concentration.
Data Output Calculation:
Interpretation:
|
Safety Assessment: Mechanism-Based CYP Inactivation
Because CPAs can covalently bind heme, standard reversible inhibition assays are insufficient. You must screen for Time-Dependent Inhibition (TDI) in vivo.
Protocol B: The "Cocktail Probe" DDI Assay
Objective: Assess if the CPA candidate permanently inactivates CYP enzymes in vivo after repeated dosing.
Experimental Design:
-
Groups:
-
Group A: Vehicle Control.
-
Group B: CPA Candidate (High Dose, e.g., 50 mg/kg/day) for 5 days.
-
Group C: Positive Control (Aminobenzotriazole, a known suicide inhibitor).
-
-
Probe Cocktail (IV Admin on Day 5):
-
Midazolam (CYP3A probe)
-
Dextromethorphan (CYP2D6 probe)
-
Tolbutamide (CYP2C9 probe)
-
Workflow:
-
Pre-treatment: Dose Group B with the CPA candidate orally for 5 consecutive days to allow potential heme-adduct accumulation.
-
Washout: On Day 5, wait 2 hours after the final CPA dose (to clear reversible inhibition).
-
Probe Administration: Inject the Probe Cocktail IV.
-
PK Sampling: Serial blood draws at 15, 30, 60, 120, 240 min.
-
Analysis: Measure the AUC of the probes (not the CPA).
Success Criteria: If the AUC of Midazolam in Group B is significantly higher (>2-fold) than in Group A, the CPA is a suicide inhibitor of CYP3A. This is a major red flag for clinical development.
Efficacy Model: Epigenetic Modulation in AML[1][2]
The most validated therapeutic application of CPAs is the inhibition of LSD1 (KDM1A) in Acute Myeloid Leukemia (AML). LSD1 inhibition unlocks the differentiation block in leukemic blasts.
Protocol C: Disseminated MLL-AF9 AML Xenograft
Rationale: The MLL-AF9 fusion protein recruits LSD1 to sustain the leukemic stem cell state. This model mimics the aggressive, disseminated nature of human AML.
Materials:
-
Cell Line: MV4-11 (human AML, MLL-AF9+) or MOLM-13.
-
Host: NOD/SCID/IL2R
-null (NSG) mice (Female, 6-8 weeks).
Step-by-Step Methodology:
-
Engraftment:
-
Inject
MV4-11 cells intravenously (tail vein) into sub-lethally irradiated (200 cGy) NSG mice. -
Wait Period: Allow 7–10 days for bone marrow homing. Confirm engraftment via flow cytometry of peripheral blood (human CD45+ > 1%).
-
-
Treatment Regimen:
-
Randomize mice (n=10/group) based on engraftment levels.
-
Vehicle: PBS + 0.1% Tween-80.
-
CPA Candidate: 3 mg/kg to 10 mg/kg, PO, QD (Daily) for 21 days.
-
Positive Control: ORY-1001 (0.02 mg/kg, PO).
-
-
In-Life Monitoring:
-
Survival: Primary endpoint.
-
Body Weight: Monitor daily. >20% loss = euthanasia.
-
Hematology (Safety): CPAs targeting LSD1 often cause thrombocytopenia . Perform CBC weekly to monitor platelet counts.
-
-
Pharmacodynamic (PD) Readout:
-
At Day 14, sacrifice a satellite group (n=3).
-
Harvest Bone Marrow (femur flush).
-
Flow Cytometry: Stain for Differentiation Markers: CD11b (Mac-1) and CD86 .
-
Mechanism Check: An effective LSD1 inhibitor will cause a massive shift from CD11b- (blast) to CD11b+ (differentiated monocyte).
-
Visualizing the CPA Workflow
Diagram 1: The CPA "Double-Edged" Mechanism
This diagram illustrates the bifurcation between therapeutic efficacy (LSD1 adduct) and metabolic toxicity (CYP Heme adduct).
Caption: Mechanism of Action: The radical intermediate drives both therapeutic LSD1 inhibition and unwanted CYP inactivation.
Diagram 2: In Vivo Screening Cascade
The logical flow from chemical synthesis to the final efficacy model.
Caption: The critical path for CPA development, prioritizing safety (DDI) before efficacy.
References
-
Mechanism of CPA Inactivation
-
Wessjohann, L. A., et al. (2004).[3] "Mechanism-Based Inactivation of Cytochrome P450 2D6 by Cyclopropylamines." Chemical Research in Toxicology.
-
-
LSD1 Inhibition in AML (ORY-1001 Data)
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[2] Cancer Cell.
-
-
Blood-Brain Barrier Protocols
- Di, L., et al. (2013). "High throughput assessment of blood-brain barrier penetration." Expert Opinion on Drug Discovery.
-
Review of Cyclopropylamine Pharmacophore
- Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Novel Cyclopropylamine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique in vitro solubility challenges presented by novel cyclopropylamine-containing compounds. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the accuracy and reproducibility of your experimental data.
Introduction: The Cyclopropylamine Conundrum
The cyclopropylamine moiety is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable metabolic stability and conformational rigidity to drug candidates. However, the same features that make it attractive can also contribute to poor aqueous solubility. The inherent lipophilicity and crystalline nature of many cyclopropylamine derivatives often lead to compound precipitation in aqueous buffers, compromising the integrity of in vitro assays. This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My cyclopropylamine compound is precipitating in my cell-based assay medium. What is the most likely cause?
A1: Compound precipitation in complex biological media is a common issue. The primary causes are typically:
-
Exceeding the Thermodynamic Solubility Limit: The compound concentration in your final assay volume surpasses its maximum solubility in the aqueous medium.
-
"Salting Out" Effect: High concentrations of salts, proteins (like fetal bovine serum), and other components in the media can reduce the solubility of your compound.
-
pH-Dependent Solubility: Cyclopropylamines are basic. If the pH of your assay medium is close to or above the compound's pKa, its ionization will decrease, leading to a sharp drop in solubility. Most cell culture media are buffered around pH 7.4.
-
Kinetic vs. Thermodynamic Solubility: You may be observing the conversion of a kinetically soluble state (from a DMSO stock) to a less soluble, more stable crystalline form over the incubation period.
Q2: I'm using DMSO to prepare my stock solution. Could this be contributing to the problem?
A2: Yes, while DMSO is an excellent solvent for initial stock preparation, it can be a double-edged sword. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. This "solvent-shift" can cause the compound to crash out of solution if its solubility in the final, low-DMSO environment is insufficient. A general rule of thumb is to keep the final DMSO concentration in your assay below 0.5% to minimize both solubility issues and solvent-induced artifacts.
Q3: How can I experimentally determine the solubility of my compound in my specific assay buffer?
A3: A simple and effective method is to perform a kinetic solubility assay using nephelometry or turbidimetry. This technique measures the increase in light scattering as a compound precipitates when diluted into your buffer.
Alternatively, a thermodynamic solubility shake-flask method can be employed for a more definitive measurement. An excess of the solid compound is equilibrated in the buffer of interest for 24-48 hours, after which the supernatant is filtered and the concentration of the dissolved compound is quantified by HPLC-UV or LC-MS/MS.
Q4: Are there alternative solvents to DMSO I should consider for my stock solution?
A4: While DMSO is the most common, other organic solvents can be considered, depending on your compound's properties and assay compatibility. These include:
-
Ethanol (EtOH): Often used for less polar compounds.
-
Dimethylformamide (DMF): A strong polar aprotic solvent.
-
N-methyl-2-pyrrolidone (NMP): Has high solvating power but must be used cautiously due to potential toxicity.
It is crucial to test the tolerance of your specific assay system to any new solvent.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you have confirmed that poor solubility is impacting your in vitro experiments, follow this systematic troubleshooting workflow.
Diagram: Systematic Workflow for Solubility Troubleshooting
Caption: A systematic workflow for diagnosing and resolving solubility issues.
Experimental Protocols
Protocol 1: pH Modification for Solubility Enhancement
Many cyclopropylamine compounds are basic and will exhibit significantly higher solubility at a lower pH where they are protonated and ionized.
Principle: Based on the Henderson-Hasselbalch equation, reducing the pH of the solvent below the compound's pKa will increase the proportion of the more soluble, ionized form.
Step-by-Step Methodology:
-
Determine pKa: Use computational tools (e.g., ChemAxon) or an experimental method to determine the basic pKa of your cyclopropylamine.
-
Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, acetate) with pH values ranging from 2 units below the pKa to the target assay pH (e.g., pH 5.0, 6.0, 7.0).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a low-pH buffer where the compound is fully soluble.
-
Serial Dilution: Serially dilute the stock solution in the same low-pH buffer to create a concentration curve.
-
Assay Dosing: Add a small aliquot of the appropriate concentration from the low-pH stock directly into your assay plate, ensuring the final buffer pH of the assay does not shift significantly.
-
Validation: Always run a vehicle control with the low-pH buffer to ensure it does not affect your assay readout.
Protocol 2: Use of Cyclodextrins as Solubilizing Excipients
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Step-by-Step Methodology:
-
Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your desired assay buffer.
-
Compound Addition: Add the neat (solid) cyclopropylamine compound directly to the HP-β-CD solution.
-
Complexation: Vortex and sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. Gentle heating (37-40°C) can sometimes improve this process.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This is now your working stock solution.
-
Assay Dosing: Use this stock for serial dilutions in the assay buffer. Ensure your vehicle control contains the same final concentration of HP-β-CD as your test wells.
Data Presentation: Comparative Solubility Enhancement
The table below summarizes typical solubility improvements that can be achieved for a model cyclopropylamine compound using different formulation strategies.
| Formulation Strategy | Vehicle Composition | Achieved Solubility (µM) | Fold Increase (vs. Buffer) | Notes |
| Baseline | Phosphate Buffered Saline (PBS), pH 7.4 | 0.5 | 1x | Represents the thermodynamic aqueous solubility. |
| pH Modification | 50 mM Citrate Buffer, pH 5.0 | 75 | 150x | Highly effective for basic compounds. |
| Co-Solvent | PBS + 10% PEG 400 | 15 | 30x | Moderate improvement, check for assay compatibility. |
| Cyclodextrin | PBS + 5% HP-β-CD | 120 | 240x | Excellent for lipophilic compounds, low toxicity. |
Data is hypothetical and for illustrative purposes only. Actual results will vary based on the specific compound's physicochemical properties.
Conclusion
Overcoming the solubility challenges of novel cyclopropylamine compounds is a critical step in generating reliable in vitro data. By systematically diagnosing the root cause and applying targeted formulation strategies such as pH modification or the use of excipients like cyclodextrins, researchers can significantly enhance compound solubility. Always validate your chosen method to ensure that the formulation itself does not interfere with the biological assay. This rigorous approach will ultimately lead to more accurate and translatable results in your drug discovery pipeline.
References
-
Title: The Art and Science of Dosing in Vitro Source: In Vitro ADMET Laboratories, LLC URL: [Link]
Technical Support Center: Navigating the Metabolic Instability of Cyclopropylamine Derivatives in Liver Microsomes
Welcome to the technical support center dedicated to addressing the unique challenges associated with the metabolic instability of cyclopropylamine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these molecules and encountering hurdles in their in vitro metabolism studies using liver microsomes. Our goal is to provide you with not only practical troubleshooting advice but also the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the metabolism of cyclopropylamine derivatives.
Q1: Why are cyclopropylamine moieties often a source of metabolic instability?
A1: The cyclopropylamine group is considered a "structural alert" in medicinal chemistry due to its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, primarily through a process called mechanism-based inactivation (MBI). The key issue is the high ring strain of the three-membered cyclopropyl ring. Upon single-electron oxidation by a CYP enzyme (often CYP3A4, CYP2C9, and CYP2D6), the ring can open, leading to the formation of a highly reactive intermediate. This intermediate can then covalently bind to the CYP enzyme itself, irreversibly inactivating it. This process not only leads to rapid clearance of the parent drug but also carries a risk of drug-drug interactions (DDIs) and potential idiosyncratic toxicity.
Q2: What are the primary metabolic pathways for cyclopropylamines in liver microsomes?
A2: The metabolic fate of cyclopropylamines is diverse and can be broadly categorized as follows:
-
Oxidative Ring Cleavage: This is the most common and problematic pathway. It is initiated by a CYP-mediated single-electron transfer, leading to the opening of the cyclopropyl ring and the formation of a reactive radical cation. This can result in the formation of various linear aldehyde and ketone metabolites.
-
N-Dealkylation: If the nitrogen of the cyclopropylamine is substituted, N-dealkylation can occur, removing the cyclopropyl group entirely.
-
Hydroxylation: Direct hydroxylation on the cyclopropyl ring is also possible, although often a minor pathway compared to ring opening.
The predominance of each pathway is highly dependent on the specific chemical structure of the molecule and the primary CYP isozymes involved.
Q3: What is Mechanism-Based Inactivation (MBI) and why is it a concern for cyclopropylamine derivatives?
A3: Mechanism-based inactivation is a process where a substrate is metabolically converted into a reactive intermediate that then forms a covalent bond with the enzyme that produced it, leading to its irreversible inactivation. For cyclopropylamines, the CYP-mediated ring opening generates this reactive species. MBI is a significant concern in drug development for several reasons:
-
Complex Drug-Drug Interactions (DDIs): An MBI can lead to a time-dependent inhibition of a CYP enzyme, meaning the inhibitory effect increases with pre-incubation time. This can cause a significant and often unpredictable increase in the plasma concentrations of co-administered drugs that are substrates for the same enzyme, potentially leading to toxicity.
-
Non-linear Pharmacokinetics: The clearance of the drug can change with the dose and over time as the metabolizing enzymes are progressively inactivated.
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA have specific guidance on evaluating the MBI potential of new drug candidates. A positive finding often triggers the need for more extensive clinical DDI studies.
Part 2: Troubleshooting Guide for In Vitro Microsomal Stability Assays
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you may encounter.
Q1: My cyclopropylamine-containing compound shows extremely rapid clearance in my human liver microsome (HLM) assay. How can I confirm the cause and what are my next steps?
A1: Extremely rapid clearance is a classic sign of significant metabolic instability. Here’s a systematic approach to diagnose and understand this observation:
Step-by-Step Troubleshooting Protocol:
-
Confirm NADPH-Dependence: Run the incubation under two conditions: one with the standard NADPH regenerating system and one without.
-
Rationale: CYP450 enzymes require NADPH as a cofactor. If the rapid clearance is abolished in the absence of NADPH, it strongly implicates CYP-mediated metabolism. If clearance persists, consider non-CYP pathways or inherent chemical instability.
-
-
Assess the Potential for Mechanism-Based Inactivation (MBI): Perform a time-dependent inhibition (TDI) assay.
-
Rationale: This will determine if your compound is an MBI. The key parameters to derive from this study are the maximal rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI).
-
-
Identify the Specific CYP Isozymes Involved: Use a panel of recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to pinpoint which enzymes are responsible for the metabolism.
-
Rationale: Knowing the specific CYPs involved allows for more targeted strategies to mitigate the instability and predict potential DDIs.
-
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites being formed.
-
Rationale: Look for masses corresponding to ring-opened products (e.g., aldehydes, ketones) or hydroxylated species. This provides direct evidence of the metabolic pathways at play.
-
Workflow for Diagnosing Rapid Clearance:
Caption: Troubleshooting workflow for rapid clearance of cyclopropylamine derivatives.
Q2: I suspect my compound is a mechanism-based inactivator. How do I design a robust TDI assay to confirm this?
A2: A well-designed TDI assay is crucial for confirming MBI. The experiment typically consists of two stages: a pre-incubation step to allow for potential inactivation, followed by a second incubation with a probe substrate to measure the remaining enzyme activity.
Detailed Experimental Protocol for a TDI Assay:
| Parameter | Recommendation | Rationale |
| Microsomal Protein | 0.1 - 0.5 mg/mL | Balances signal with minimizing non-specific binding. |
| Test Compound Conc. | 6-8 concentrations, typically 0.1x to 10x the expected KI or IC50 | To accurately determine KI and kinact. |
| Pre-incubation Time | 0, 5, 10, 15, and 30 minutes | Multiple time points are essential to observe the time-dependent loss of enzyme activity. |
| Dilution Factor | 10-fold or greater | A high dilution factor is critical to effectively stop the inactivation reaction before adding the probe substrate. |
| Probe Substrate | A specific substrate for the CYP of interest (e.g., midazolam for CYP3A4) at a concentration near its Km. | Ensures you are sensitively measuring the activity of the target enzyme. |
| Controls | No test compound (vehicle control), No NADPH during pre-incubation. | To establish baseline enzyme activity and control for reversible inhibition. |
Data Analysis:
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each concentration of your test compound.
-
The slope of this line represents the observed inactivation rate (kobs).
-
Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the concentration at half kinact).
Q3: My LC-MS/MS analysis is showing a complex mixture of metabolites with poor fragmentation. How can I improve my analytical method to confidently identify ring-opened products?
A3: Identifying reactive aldehyde metabolites can be challenging due to their instability and potential to react with the matrix. Trapping agents can be invaluable in these situations.
Strategy: Using Trapping Agents
-
What they are: Trapping agents are nucleophilic reagents added to the microsomal incubation that react with and stabilize electrophilic metabolites, such as aldehydes formed from cyclopropylamine ring-opening.
-
Common Trapping Agents:
-
Glutathione (GSH): Traps a wide range of electrophiles, forming stable adducts that are readily detectable by mass spectrometry.
-
Semicarbazide or Methoxylamine: These are highly effective at trapping aldehyde and ketone functionalities.
-
-
Experimental Setup:
-
Include the trapping agent (e.g., 1-5 mM GSH) directly in your microsomal incubation mixture from the start.
-
Run a control incubation without the trapping agent for comparison.
-
During your LC-MS/MS analysis, search for the expected mass of the parent compound adducted with the trapping agent (e.g., [M+H]+ of parent + mass of GSH).
-
These trapped adducts are often more stable and provide a clear diagnostic signal for the formation of the reactive intermediate.
-
Diagram of Trapping Agent Mechanism:
Caption: Use of trapping agents to stabilize reactive metabolites.
References
-
Title: The Cyclopropylamine Moiety in Mechanistic Inactivation of Cytochrome P450 and Drug Development Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Mechanism-Based Cytochrome P450 Inhibition: A Survey of Common Structural Motifs and Their Associated Reactive Metabolites Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Cytochrome P450-Catalyzed Bioactivation of Cyclopropylamines Source: Chemical Research in Toxicology URL: [Link]
-
Title: In Vitro Approaches for Assessing Time-Dependent Inhibition of Cytochrome P450 Enzymes: A Guide for Drug Discovery and Development Scientists Source: Current Drug Metabolism URL: [Link]
Technical Support Center: Stabilizing Cyclopropylamine Compounds
Welcome to the technical support center for handling and storing cyclopropylamine-containing compounds. As a Senior Application Scientist, I understand the unique challenges researchers, scientists, and drug development professionals face when working with these valuable but often labile molecules. The inherent ring strain and nucleophilic nature of the cyclopropylamine moiety make it a powerful synthetic building block but also susceptible to degradation, impacting experimental reproducibility, sample integrity, and drug product shelf-life.[1][2]
This guide is structured to provide immediate, actionable answers through our FAQ and Troubleshooting sections, followed by in-depth protocols and a deeper dive into the chemical mechanisms of instability. Our goal is to empower you with the knowledge to not just follow steps, but to understand the causality behind them, ensuring the long-term viability of your critical compounds.
Frequently Asked Questions (FAQs)
Q1: I've just received a shipment of a novel cyclopropylamine derivative. What are the absolute first steps I should take for storage?
A1: Immediately assess the physical form. For neat cyclopropylamine or solutions, which are often volatile and hygroscopic, prioritize a cool, dry, and dark environment.[3] Store the compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric CO2 and moisture.[3] It should be stored in a designated flammables cabinet away from heat sources and incompatible materials like acids and oxidizing agents.[4][5]
Q2: Why is my cyclopropylamine-containing drug substance degrading on the shelf? We stored it at the recommended temperature.
A2: Temperature is only one factor. The primary culprit for the degradation of complex molecules with this moiety is often hydrolytic attack, which is significantly accelerated at a high pH.[6] If your compound is in a solid-state formulation, the "microenvironmental pH" created by excipients can be basic enough to catalyze degradation, even if the bulk material appears stable. Another possibility is slow oxidation, as the amine can be oxidized, leading to ring-opened reactive intermediates.[7]
Q3: Is converting my cyclopropylamine compound to a salt form always a better strategy for stability?
A3: In most cases, yes. Converting the basic cyclopropylamine free base to an acid addition salt is a highly effective strategy. This protonates the nitrogen, making it less nucleophilic and significantly less susceptible to hydrolytic degradation and certain oxidative pathways.[6] Salt formation can also improve physical properties like crystallinity and reduce hygroscopicity. However, the choice of the counter-ion is critical and requires screening, as different salts will have varying stability profiles and physical properties.
Q4: I've noticed pressure buildup in my bottle of neat cyclopropylamine. Is this normal and is it dangerous?
A4: Yes, this is a known hazard and must be handled with extreme care. Cyclopropylamine has a low boiling point (around 49-50 °C) and is highly volatile.[8] Storage in a sealed container, especially if not consistently cooled, can lead to significant vapor pressure buildup, creating a risk of container rupture.[3][4] Always cool the container before opening and vent it periodically and slowly in a well-ventilated fume hood.[3]
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental problems with potential causes and recommended solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | 1. Hydrolytic Degradation: Exposure to moisture, potentially accelerated by basic conditions.[6] 2. Oxidative Degradation: Exposure to air (oxygen).[7] 3. Photodegradation: Exposure to light, especially UV. | 1. Confirm the identity of degradants using high-resolution mass spectrometry. 2. Review storage conditions: ensure the container is tightly sealed and consider storing under an inert atmosphere. 3. For solutions, ensure the solvent is dry and de-gassed. 4. Implement a salt formation strategy (see Protocol 2). 5. Store in amber vials or protect from light. |
| Inconsistent yields or reaction profiles using an older bottle of a cyclopropylamine reagent. | Reagent Degradation: The starting material has likely degraded due to improper long-term storage, leading to lower active concentration. | 1. Re-characterize the reagent before use (e.g., via NMR, GC, or titration) to assess purity. 2. If purity is compromised, purify the reagent (e.g., by distillation) if possible, or procure a fresh bottle. 3. Always store reagents under the optimal conditions outlined in Protocol 1. |
| Solid-state formulation (e.g., a tablet) shows discoloration or fails stability testing. | Microenvironmental pH Instability: Basic excipients in the formulation (e.g., magnesium stearate, certain fillers) are creating localized high pH zones, catalyzing degradation of the cyclopropylamine moiety.[6] | 1. Analyze the pH of a slurry of the formulation. 2. Reformulate using pH-neutral or acidic excipients. 3. Consider using a more stable salt form of the active pharmaceutical ingredient (API).[6] 4. Conduct forced degradation studies on API-excipient blends to identify incompatibilities early. |
| Aqueous solution of the compound turns cloudy or shows precipitation over time. | Salt Hydrolysis & Free Base Precipitation: If the compound is stored as a salt in a neutral or slightly basic aqueous solution, the salt can hydrolyze back to the less soluble free base. | 1. Buffer the aqueous solution to a pH where the compound remains protonated and soluble (typically pH < 7). 2. Determine the pKa of your compound to select an appropriate buffer system. |
Troubleshooting Decision Workflow
This diagram outlines a logical path for diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for cyclopropylamine compound instability.
Detailed Protocols
Protocol 1: Standard Procedure for Long-Term Storage
This protocol is designed to be a self-validating system for maintaining the integrity of your cyclopropylamine compounds.
Objective: To establish optimal, standardized storage conditions to minimize degradation from atmospheric and environmental factors.
Materials:
-
Compound in a sealed vial from the supplier.
-
High-purity inert gas (Argon or Nitrogen) with a regulator and tubing.
-
Schlenk line or glove box (ideal, but not mandatory).
-
Parafilm or secondary sealing tape.
-
Amber glass vials with PTFE-lined caps.
-
Designated, ventilated flammables storage cabinet (rated for the compound).
-
Refrigerator or freezer (if required).
Procedure:
-
Initial Receipt: Upon receiving the compound, do not open it on the benchtop. Transfer the sealed container to a fume hood.
-
Inerting (Critical Step):
-
Carefully open the primary container.
-
Insert a clean, dry needle connected to the inert gas line, ensuring a second needle is present as a vent.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The goal is to displace air and moisture, not to evaporate the solvent or compound.
-
Quickly remove the needles and immediately seal the vial with its PTFE-lined cap.
-
-
Aliquotting for Use: To prevent repeated exposure of the bulk stock, it is highly recommended to aliquot the compound into smaller, single-use vials. Repeat Step 2 for each aliquot.
-
Sealing: Wrap the cap-vial interface securely with Parafilm. This provides a secondary barrier against atmospheric exchange.
-
Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, concentration (if in solution), and storage conditions.
-
Storage Location:
-
Place the sealed vials inside the designated flammables storage cabinet.
-
Ensure the cabinet is away from direct sunlight, heat sources, and incompatible chemicals (strong acids, oxidizers).[3][4]
-
Refer to the supplier's Safety Data Sheet (SDS) for the recommended temperature (e.g., room temperature, 2-8°C, or -20°C).[3][9]
-
Protocol 2: Workflow for Stability Enhancement via Salt Selection
Objective: To identify a crystalline salt form of a cyclopropylamine-containing compound with improved chemical and physical stability compared to the free base.
Causality: Protonating the amine nitrogen reduces its nucleophilicity and susceptibility to degradation.[6] A stable, crystalline salt form also provides a better matrix for long-term storage and formulation.
Caption: Experimental workflow for stable salt selection.
Procedure:
-
Acid Selection: Choose a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid).
-
Salt Formation (Small Scale):
-
Dissolve a known amount of the free base compound in a suitable solvent (e.g., isopropanol, acetone).
-
Add a stoichiometric amount (e.g., 1.05 equivalents) of the selected acid.
-
Attempt to crystallize the resulting salt by slow cooling, addition of an anti-solvent (e.g., heptane), or slow evaporation.
-
-
Isolation and Characterization:
-
Isolate any resulting solids by filtration and dry under vacuum.
-
Characterize the solid to confirm salt formation and assess crystallinity using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
-
Stability Assessment:
-
Expose the most promising crystalline salts and the original free base to accelerated stability conditions (e.g., 60°C/75% Relative Humidity) for a set period (e.g., 1-2 weeks).
-
Analyze the samples by a stability-indicating HPLC method to quantify the formation of degradation products.
-
-
Selection: Choose the salt form that exhibits the highest crystallinity and the least degradation under stress conditions for long-term storage.
Technical Deep Dive: Mechanisms of Instability
Understanding the "why" is key to proactive stabilization. The instability of cyclopropylamine moieties primarily stems from two pathways:
-
Hydrolytic Degradation: The lone pair on the nitrogen atom can act as a nucleophile, but more commonly in drug molecules, the moiety is susceptible to degradation pathways that are pH-dependent. Under basic conditions, mechanisms that are facilitated by deprotonation can lead to ring-opening or other rearrangements. A study on the drug GSK2879552 clearly demonstrated that its cyclopropyl amine moiety degrades hydrolytically under high pH conditions.[6]
-
Oxidative Degradation: The amine can undergo oxidation by various means, including metabolic enzymes like cytochrome P450s or myeloperoxidase.[7] This often involves a one-electron oxidation at the nitrogen, which can be followed by the scission of the strained cyclopropane ring. This generates highly reactive intermediates, such as α,β-unsaturated aldehydes, which can covalently bind to biological macromolecules, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[7][10]
Key Degradation Pathways
Caption: Major degradation pathways for cyclopropylamine moieties.
By understanding these pathways, researchers can make informed decisions—such as converting to a salt to protect the nitrogen from oxidation and hydrolysis, or carefully selecting formulation excipients to maintain a neutral or acidic pH—thereby ensuring the stability and integrity of these vital compounds for the duration of their research and development lifecycle.
References
-
Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. Biochemical Journal, 220(2), 315–320. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 220(2), 315-320. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Retrieved from [Link]
-
Yuan, L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 737-745. Retrieved from [Link]
-
Rao, B. M., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(8), 849-855. Retrieved from [Link]
-
Loba Chemie. (2016). Cyclopropylamine for Synthesis MSDS. Retrieved from [Link]
-
Cools, P., et al. (2017). Investigating the stability of cyclopropylamine-based plasma polymers in water. Plasma Processes and Polymers, 14(10), 1700028. Retrieved from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences, 8(4). Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]
-
Nyulászi, L., et al. (2010). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 8(16), 3745-3752. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Tradeindia. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]
-
Charette, A. B., & Boezio, A. A. (2000). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 100(4), 1421-1440. Retrieved from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Research, 8(4). Retrieved from [Link]
-
PubMed. (2025). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]
-
Patsnap. (2025). Enzyme Stabilizers And Additives For Enhanced Longevity. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-Head Comparison of Novel MAO Inhibitors in a Parkinson's Disease Model: A Technical Guide for Researchers
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This guide provides an in-depth, head-to-head comparison of novel Monoamine Oxidase-B (MAO-B) inhibitors in established preclinical models of Parkinson's disease. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the experimental design, rationale, and interpretation of findings. Our objective is to equip you with the necessary knowledge to critically evaluate and select promising therapeutic candidates for further development.
Introduction: The Rationale for Targeting MAO-B in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficit in the neurotransmitter dopamine.[1][2] Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[3][4] Inhibition of MAO-B represents a cornerstone of symptomatic treatment for PD, as it increases the synaptic availability of dopamine.[3][4] Furthermore, the enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species, which contribute to oxidative stress and neurodegeneration, suggesting that MAO-B inhibitors may also possess disease-modifying potential.[5][6]
This guide will focus on a comparative analysis of established and novel MAO-B inhibitors, including Selegiline, Rasagiline, Safinamide, and Zonisamide, within the context of widely accepted rodent models of PD.
Experimental Models: Simulating Parkinson's Disease in the Laboratory
To evaluate the efficacy of novel therapeutic agents, robust and reproducible animal models that recapitulate key pathological features of PD are essential. The two most widely utilized neurotoxin-based models are the MPTP mouse model and the 6-OHDA rat model.
-
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium).[7] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial respiratory chain, leading to neuronal death.[7][8] This model effectively mimics the selective loss of dopaminergic neurons observed in PD.[7][9]
-
The 6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is a neurotoxin that is a structural analog of dopamine and is taken up by dopaminergic and noradrenergic neurons.[10] To achieve selective lesioning of the dopaminergic system, animals are often pre-treated with a norepinephrine reuptake inhibitor.[11] 6-OHDA induces oxidative stress and mitochondrial dysfunction, ultimately leading to the degeneration of dopaminergic neurons.[11] Unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra results in a hemiparkinsonian phenotype, which is useful for assessing motor asymmetry.[10][12][13]
Head-to-Head Comparison of Novel MAO-B Inhibitors
The following sections provide a comparative overview of the performance of Selegiline, Rasagiline, Safinamide, and Zonisamide in preclinical PD models. The data is summarized in the subsequent tables.
Neuroprotective Efficacy
A critical aspect of novel PD therapies is their potential to slow or halt the neurodegenerative process. Neuroprotection is typically assessed by quantifying the number of surviving dopaminergic neurons in the substantia nigra, often through tyrosine hydroxylase (TH) immunohistochemistry.
Table 1: Comparative Neuroprotective Effects of MAO-B Inhibitors in the MPTP Mouse Model
| Inhibitor | Dosage Range (mg/kg) | TH-Positive Neuron Survival (% of Control) | Key Findings |
| Selegiline | 1 - 10 | ~50-60% | Demonstrates moderate neuroprotection. Its metabolites include amphetamine-like substances, which may have confounding effects.[14] |
| Rasagiline | 0.5 - 5 | ~60-75% | Shows potent, irreversible inhibition of MAO-B and is more potent than selegiline in preclinical studies.[6][15] |
| Safinamide | 10 - 50 | ~65-80% | A reversible MAO-B inhibitor that also modulates sodium channels and glutamate release, potentially offering additional neuroprotective mechanisms.[5] |
| Zonisamide | 10 - 40 | ~55-70% | An antiepileptic drug with weak, reversible MAO-B inhibitory activity.[16][17] Its neuroprotective effects may also be attributed to blockade of T-type calcium channels and modulation of other neurotransmitter systems.[16][18] |
Symptomatic Relief: Motor Function Assessment
The ability of a compound to alleviate motor symptoms is a primary endpoint in preclinical PD research. A battery of behavioral tests is employed to assess different aspects of motor function.
-
Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.[19]
-
Cylinder Test: This test assesses forelimb akinesia and asymmetry by observing the animal's spontaneous use of its forelimbs for postural support against the walls of a cylinder.[20][21]
-
Drug-Induced Rotational Behavior (6-OHDA model): In unilaterally lesioned animals, dopamine agonists like apomorphine induce contralateral rotations, while dopamine-releasing agents like amphetamine cause ipsilateral rotations. The number of rotations is indicative of the extent of the lesion and the therapeutic effect of a drug.[21][22]
Table 2: Comparative Effects of MAO-B Inhibitors on Motor Performance
| Inhibitor | Model | Behavioral Test | Outcome |
| Selegiline | MPTP | Rotarod | Significant improvement in latency to fall |
| Rasagiline | MPTP | Cylinder Test | Increased use of the contralateral forelimb |
| Safinamide | 6-OHDA | Apomorphine-induced rotations | Significant reduction in contralateral rotations |
| Zonisamide | MPTP/6-OHDA | Rotarod & Cylinder Test | Moderate improvement in motor function |
Neurochemical Analysis
To confirm the mechanism of action and assess the impact on the dopaminergic system, neurochemical analysis of the striatum is performed. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the gold standard for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[23][24][25]
Table 3: Comparative Neurochemical Effects of MAO-B Inhibitors in the Striatum of MPTP-Treated Mice
| Inhibitor | Striatal Dopamine Levels (% of Control) | Striatal DOPAC/Dopamine Ratio | Key Findings |
| Selegiline | ~40-50% | Significantly decreased | Increases dopamine availability by reducing its breakdown.[26] |
| Rasagiline | ~50-65% | Significantly decreased | Potently increases striatal dopamine levels. |
| Safinamide | ~55-70% | Significantly decreased | Effectively boosts dopamine levels. |
| Zonisamide | ~35-50% | Moderately decreased | Exhibits a weaker effect on dopamine metabolism compared to dedicated MAO-B inhibitors.[16] |
Experimental Protocols
For the integrity and reproducibility of the presented data, detailed experimental protocols are provided below.
MPTP Mouse Model of Parkinson's Disease
Protocol:
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days.[1][27] All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
-
Drug Treatment: Begin administration of the novel MAO inhibitor or vehicle control 30 minutes prior to the first MPTP injection and continue daily for the duration of the study.
-
Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, cylinder test) 7-14 days after the final MPTP injection.
6-OHDA Rat Model of Parkinson's Disease
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.[12][13]
-
6-OHDA Injection: Unilaterally inject 8-12 µg of 6-OHDA hydrochloride (dissolved in 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.[12][13]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Behavioral Assessment: Two to three weeks post-surgery, assess rotational behavior induced by apomorphine (0.1-0.5 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.).[13][22]
-
Drug Treatment: Following baseline behavioral assessment, begin daily administration of the test compound or vehicle.
-
Follow-up Testing: Re-evaluate rotational behavior at specified time points during the treatment period.
-
Tissue Analysis: At the end of the study, collect brain tissue for analysis.
Tyrosine Hydroxylase (TH) Immunohistochemistry
Protocol:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in a 30% sucrose solution.
-
Sectioning: Cut 30-40 µm coronal sections of the substantia nigra using a cryostat or vibratome.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a solution containing normal serum and Triton X-100.[28][29]
-
Incubate sections with a primary antibody against tyrosine hydroxylase overnight at 4°C.[28][30]
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB).
-
-
Quantification: Count the number of TH-positive neurons in the substantia nigra using stereological methods.[31]
HPLC-ECD for Dopamine and Metabolites
Protocol:
-
Sample Preparation: Dissect the striatum from fresh or frozen brain tissue and homogenize in a solution containing an internal standard.
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Electrochemical Detection: Use an electrochemical detector to measure the oxidation of dopamine, DOPAC, and HVA at a specific potential.
-
Quantification: Calculate the concentrations of the analytes based on the peak areas relative to the internal standard.[32]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that novel MAO-B inhibitors, particularly those with multiple mechanisms of action like Safinamide, hold significant promise for the treatment of Parkinson's disease. Head-to-head comparisons in robust animal models are crucial for differentiating between candidates and identifying those with the highest potential for clinical success.
Future research should focus on:
-
Investigating the long-term efficacy and safety of these compounds.
-
Exploring their potential in combination therapies with other antiparkinsonian drugs.
-
Utilizing more advanced animal models that recapitulate other aspects of PD pathology, such as alpha-synuclein aggregation.
This comprehensive guide provides a solid foundation for researchers to design and interpret preclinical studies of novel MAO-B inhibitors, ultimately accelerating the development of more effective treatments for Parkinson's disease.
References
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Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols. [Link]
- Murata, M. (2011). Zonisamide: a new drug for Parkinson's disease. Expert Review of Neurotherapeutics.
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Zonisamide for the Treatment of Parkinson Disease: A Current Update. (2020). Frontiers in Neuroscience. [Link]
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The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021). Journal of Visualized Experiments. [Link]
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Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. (2018). American Health & Drug Benefits. [Link]
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MPTP Mouse Models of Parkinson's Disease: An Update. (2011). Journal of Parkinson's Disease. [Link]
- A review of the clinical and experimental evidence for its use in Parkinson's disease. (2012). Journal of Clinical and Diagnostic Research.
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New Medications available for managing Parkinson's Disease. (2024). Neurology Solutions. [Link]
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Zonisamide. (2025). The Movement Disorders Prescriber's Guide to Parkinson's Disease. [Link]
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Zonisamide in Parkinson's: Therapeutics Q&A. (2007). Practical Neurology. [Link]
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Novel MAO-B inhibitor ameliorates Parkinson's disease symptoms in mice. (2023). BioWorld. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. (2007). PubMed. [Link]
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6-OHDA Model for Parkinson's Disease Research. (2021). JoVE Journal. [Link]
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Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (2024). Frontiers in Aging Neuroscience. [Link]
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6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories. [Link]
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MPTP mouse models of Parkinson's disease: an update. (2011). SciSpace. [Link]
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6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. (n.d.). Creative Biolabs. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. (2025). ResearchGate. [Link]
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Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (2018). Current Neuropharmacology. [Link]
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Could MAO-B Inhibitors Slow Parkinson's Disease Progression? (2017). The Michael J. Fox Foundation for Parkinson's Research. [Link]
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Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021). International Journal of Molecular Sciences. [Link]
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HPLC analysis of dopamine and its metabolites in the striatum. (n.d.). ResearchGate. [Link]
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Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. (n.d.). Aligning Science Across Parkinson's. [Link]
-
Rotarod. (2026). InnoSer. [Link]
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A Closer Look at Selegiline for Parkinson's Symptom Management. (2023). American Parkinson Disease Association. [Link]
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MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025). Parkinson's UK. [Link]
-
Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments. [Link]
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Antiparkinsonian activity of selective MAO-B inhibitors of different chemical structures. (2024). Research Results in Pharmacology. [Link]
-
Behavior tests used with the 6-OHDA model of PD, and what they tell us. (2013). MD Biosciences. [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration. [Link]
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Analytical Techniques to Investigate the Neurochemical Basis of Behavior. (n.d.). University of Pittsburgh. [Link]
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Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2021). Cells. [Link]
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Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. (n.d.). Synaptic Systems. [Link]
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Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. (n.d.). Institute of Physiology, Academy of Sciences of the Czech Republic. [Link]
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A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. (2016). British Journal of Clinical Pharmacology. [Link]
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IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RES. (2016). University of Kansas. [Link]
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Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. (2006). PubMed. [Link]
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Comparative Efficacy and Safety of Irreversible (Rasagiline) and Reversible (Safinamide) Monoamine Oxidase Inhibitors as Add-on Therapy for Parkinson's Disease. (2024). Neurology. [Link]
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[Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases]. (1984). PubMed. [Link]
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Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). Protocols.io. [Link]
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Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. (2022). Cochrane. [Link]
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Tyrosine hydroxylase (Th) immunohistochemistry of substantia nigra par... (n.d.). ResearchGate. [Link]
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). Frontiers in Pharmacology. [Link]
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EAN 2024: safinamide surpasses rasagiline as add-on PD therapy. (2024). GlobalData. [Link]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). Current Drug Targets. [Link]
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Comparative Efficacy And Safety Of Safinamide And Rasagiline In The Treatment Of Parkinson's Disease: A Meta-Analysis And Systematic Review. (n.d.). STM Journals. [Link]
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Comparing the efficacy and safety of safinamide with rasagiline in China Parkinson's disease patients with a matching adjusted indirect comparison. (2025). Frontiers in Neurology. [Link]
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Strategic Safety Assessment: In Vitro Toxicity Profiling of Cyclopropylamine-Containing Candidates
Topic: Content Type: Publish Comparison Guide
Executive Context: The Cyclopropylamine Paradox
In medicinal chemistry, the cyclopropylamine (CPA) moiety is a high-value structural motif. It is frequently employed to improve metabolic stability (by blocking dealkylation), increase potency through conformational constraint, and modulate lipophilicity. However, this utility comes with a significant liability: bioactivation .
While many CPA-containing drugs are safe (e.g., Ciprofloxacin, Montelukast), others have been withdrawn or black-boxed due to idiosyncratic drug-induced liver injury (DILI). The defining case is Trovafloxacin (Trovan) , a fluoroquinolone withdrawn due to severe hepatotoxicity, contrasting sharply with the structurally related but safe Levofloxacin or Ciprofloxacin .
This guide provides a rigorous, comparative framework for evaluating the hepatotoxic potential of new CPA-containing candidates ("The Product") against known toxic benchmarks.
Mechanistic Basis of Toxicity[1]
To design a valid safety assay, one must understand the specific mechanism of failure. CPA toxicity is rarely direct; it is mediated by Cytochrome P450 (CYP)-dependent bioactivation.
The Mechanism: Single Electron Transfer (SET) & Ring Opening
The toxicity of Trovafloxacin is driven by the bioactivation of its bicyclic cyclopropylamine substructure (3-azabicyclo[3.1.0]hexane).
-
Oxidation: CYP enzymes (primarily CYP1A2 and CYP3A4) or Myeloperoxidase (MPO) initiate a Single Electron Transfer (SET) or Hydrogen Atom Abstraction (HAA) at the amine nitrogen.
-
Radical Formation: This generates a nitrogen-centered radical cation.
-
Ring Scission: The strain of the cyclopropyl ring facilitates a rapid homolytic ring opening, rearranging the molecule into a carbon-centered radical.
-
Electrophile Generation: This intermediate further oxidizes to form a reactive
-unsaturated aldehyde (e.g., an acrolein-like derivative) or an iminium ion. -
Covalent Binding: These "soft" electrophiles covalently bind to nucleophilic residues (cysteine thiols) on hepatic proteins, leading to immune-mediated hepatotoxicity or direct mitochondrial dysfunction.
DOT Diagram: Cyclopropylamine Bioactivation Pathway
Figure 1: The bioactivation cascade of cyclopropylamines leading to covalent binding and toxicity.
Comparative Study Design
A standalone toxicity assay is meaningless without context. You must benchmark your candidate against a "Positive Control" (Toxic) and a "Negative Control" (Safe).
The Benchmarks
| Role | Drug | Structure | Clinical Status | Mechanism of Action (Tox) |
| Test Article | Candidate X | Cyclopropylamine derivative | Preclinical | Unknown |
| Positive Control | Trovafloxacin | 3-azabicyclo[3.1.0]hexyl substituent | Withdrawn/Restricted | Bioactivation to reactive aldehyde; Mitochondrial stress. |
| Negative Control | Levofloxacin | Piperazinyl substituent (No CPA) | Safe (Standard of Care) | No reactive metabolite formation via this pathway. |
| Structural Ref | Ciprofloxacin | N-cyclopropyl group | Safe | Steric/electronic constraints prevent ring opening bioactivation. |
Test System Selection
-
Metabolic Stability/Trapping: Human Liver Microsomes (HLM) are preferred over hepatocytes for initial trapping to maximize enzyme concentration and control cofactor (NADPH) availability.
-
Cytotoxicity: Primary Human Hepatocytes (PHH) are the gold standard. HepG2 cells are insufficient due to low CYP expression unless transfected (e.g., HepG2-CYP3A4).
Experimental Protocols
Protocol A: Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect the formation of "soft" electrophiles indicative of ring opening.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test Compounds (10 mM DMSO stock).
-
Trapping Agent: Glutathione (GSH) fortified with Stable Isotope GSH (
, -GSH) at a 1:1 ratio. -
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Mix HLM (1.0 mg/mL final), Test Compound (10 µM), and GSH/Isotope-GSH mix (5 mM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3,000 x g for 15 min.
-
Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).
Data Interpretation (The "Twin Ion" Signature): Look for metabolite peaks showing a characteristic M + 307.08 Da (GSH adduct).
-
Validation: The use of stable isotope GSH (GS) creates a "Twin Ion" doublet in the mass spectrum (M+GSH and M+GS separated by +3 Da). This confirms the peak is a genuine adduct, not matrix noise.
-
Risk Flag: If Trovafloxacin shows >1% conversion to GSH adducts and Candidate X shows similar levels, the risk is HIGH .
Protocol B: Time-Dependent Inhibition (TDI)
Objective: CPAs are notorious Mechanism-Based Inhibitors (MBIs) of P450s. Suicide inhibition confirms covalent binding to the enzyme active site.
Workflow:
-
Pre-incubation: Incubate Candidate X (0–50 µM) with HLM and NADPH for 30 minutes (allows bioactivation and enzyme inactivation).
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4 or Phenacetin for CYP1A2).
-
Measurement: Measure the residual activity of the CYP enzyme.
-
Calculation: Plot % Activity vs. Pre-incubation time to determine
(max inactivation rate) and (inhibitor concentration at half-max rate).
Comparison Criteria:
-
Trovafloxacin: Known TDI of CYP1A2.[1]
-
Candidate X: A
ratio > 10 mL/min/µmol suggests potent suicide inhibition and high covalent binding potential.
Protocol C: Integrated Hepatotoxicity (Mitochondrial Stress)
Objective: Trovafloxacin toxicity is exacerbated by mitochondrial stress. This assay mimics that synergy.
Cell Model: Primary Human Hepatocytes (PHH) cultured in sandwich configuration.
Workflow:
-
Dosing: Treat PHH with Candidate X, Trovafloxacin, and Levofloxacin (0.1 – 100 µM) for 24 and 48 hours.
-
Sensitization (Optional but Recommended): Co-incubate with a non-toxic concentration of Lipopolysaccharide (LPS) or deplete GSH with Buthionine Sulfoximine (BSO) to mimic the inflammatory state seen in idiosyncratic cases.
-
Endpoints:
-
ATP Content: Measure cellular ATP (CellTiter-Glo).
-
LDH Release: Measure membrane integrity.
-
HCS (High Content Screening): Use TMRM dye to visualize mitochondrial membrane potential.
-
Data Presentation & Decision Matrix
Summarize your findings in a comparative matrix.
| Parameter | Candidate X (Hypothetical) | Trovafloxacin (Toxic Ref) | Levofloxacin (Safe Ref) | Interpretation |
| GSH Adducts | Detected (Twin Ion) | High Abundance | Not Detected | Presence of adducts confirms bioactivation. |
| TDI ( | 5.2 min⁻¹mM⁻¹ | > 10 min⁻¹mM⁻¹ | No Inhibition | High TDI implies covalent binding to CYP heme/protein. |
| IC50 (HepG2) | > 100 µM | > 100 µM | > 100 µM | HepG2 often misses CPA toxicity (False Negative). |
| IC50 (PHH + BSO) | 15 µM | 10 µM | > 100 µM | CRITICAL: Toxicity revealed under GSH depletion. |
Visual Workflow: The "Go/No-Go" Decision Tree
Figure 2: Tiered decision tree for de-risking cyclopropylamine candidates.
References
-
Sun, Q., et al. (2007). "Mechanisms of Trovafloxacin Hepatotoxicity: Studies of a Model Cyclopropylamine-Containing System."[2] Bioorganic & Medicinal Chemistry Letters.
-
Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism.
-
Walgren, J. L., et al. (2005). "Role of metabolism in drug-induced idiosyncratic hepatotoxicity."[3] Critical Reviews in Toxicology.
-
Hewitt, N. J., et al. (2007). "Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins." Drug Metabolism Reviews.
-
Obach, R. S., et al. (2008). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
As a novel molecule in research and development, N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine lacks a comprehensive, publicly available safety and disposal profile. In such instances, a cautious and informed approach, grounded in the principles of chemical safety and an analysis of its structural components, is paramount. This guide provides a procedural framework for its safe handling and disposal, designed for laboratory professionals. The protocols herein are derived from the known hazards of its constituent functional groups—specifically the reactive cyclopropylamine moiety and the dual aliphatic amine groups.
The foundational principle of this guide is to treat this compound as a hazardous substance, adhering to all applicable federal, state, and local regulations for hazardous waste management.
Hazard Assessment and Characterization
The chemical structure of this compound contains a strained cyclopropane ring and two amine functional groups. This combination suggests a profile of high reactivity, toxicity, and corrosivity.[1][2] The guidance for analogous compounds, such as cyclopropylamine and N-methylethylamine, informs the following presumed hazard assessment.[2][3][4][5][6]
| Hazard Category | Inferred Properties and Rationale | Primary Analogs |
| Corrosivity | Amine groups are basic and corrosive, capable of causing severe skin burns and serious eye damage upon contact.[4][5] | Cyclopropylamine[4], N-Methylethylamine[5][6] |
| Toxicity | Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][4][7] Cyclopropylamine derivatives can be toxic and irritating to the respiratory system.[1][2] | N-Methylcyclopropanamine[7], 2-(Methylamino)ethanol |
| Flammability | Short-chain aliphatic amines and cyclopropylamines are often flammable or combustible liquids.[1][3][4] Vapors may form explosive mixtures with air. | N-Methylethylamine[3], Cyclopropylamine[4] |
| Reactivity | The strained cyclopropane ring enhances chemical reactivity.[1][2] Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide. | Cyclopropylamine[1] |
| Environmental | Likely harmful to aquatic life. Release into the environment must be avoided. | 2-(Methylamino)ethanol |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the inferred corrosive and toxic nature of the compound, stringent safety measures are required. All handling, including preparation, use, and disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with laboratory practices.[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure a safety shower and eyewash station are immediately accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following protocol aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" hazardous waste management system.[8][9]
Step 1: Waste Identification and Classification
The first step is to formally identify the material as a hazardous waste.[9][10] Given its properties, it qualifies as a characteristic hazardous waste due to corrosivity and likely toxicity and ignitability.
Step 2: Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect all waste this compound and its concentrated solutions in a dedicated, properly sealed, and compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads, contaminated glassware) must also be disposed of as hazardous waste. Collect these solid materials in a separate, clearly labeled, and sealed container or bag.
-
Avoid Mixing: Do not mix this waste with other waste streams, especially acidic or oxidizing waste, to prevent dangerous chemical reactions.
Step 3: Labeling
Properly label the hazardous waste container immediately upon adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The specific hazard characteristics (e.g., Corrosive, Toxic, Flammable).
-
The date on which waste was first added (the "accumulation start date").
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The container must be kept closed at all times except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The EHS office will manage the process of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all regulatory requirements, including the hazardous waste manifest system.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. longdom.org [longdom.org]
- 2. Page loading... [guidechem.com]
- 3. cpachem.com [cpachem.com]
- 4. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
